3-(5-((Z)-((Z)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
3-[5-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-19-18(28-21(23-19)22-15-7-2-1-3-8-15)12-16-9-10-17(27-16)13-5-4-6-14(11-13)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTKJDQWLKNSED-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that our compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures, such as flavonoid derivatives, have been found to inhibit enzymes like tyrosinase. This suggests that our compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that our compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
In silico evaluation of similar compounds has raised bioavailability concerns. This suggests that our compound might have certain pharmacokinetic properties that could impact its bioavailability.
Result of Action
Compounds with similar structures have shown a broad spectrum of biological activities, suggesting that our compound could potentially have a wide range of molecular and cellular effects.
Biological Activity
The compound 3-(5-((Z)-((Z)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazolidinone core linked to a furan and benzoic acid moiety. Its structure is critical for its biological activity, as specific functional groups influence interactions with biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation in various assays. In a study evaluating thiazolidinones, compounds demonstrated cytotoxicity against multiple cancer cell lines, with IC50 values often in the low micromolar range, suggesting potent activity against tumor cells .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | |
| Compound B | A549 | 4.53 | |
| Compound C | U251 | <10 |
Enzyme Inhibition
Thiazolidinones have also been studied for their ability to inhibit specific enzymes related to cancer progression. For example, some derivatives have been identified as inhibitors of tyrosinase, an enzyme linked to melanin production and implicated in certain cancers. The most potent derivative exhibited an IC50 of 3.17 µM, significantly lower than the standard inhibitor kojic acid (IC50 = 15.91 µM) .
Table 2: Enzyme Inhibition Potency
The mechanism by which thiazolidinones exert their biological effects often involves interaction with specific proteins or enzymes. For instance, molecular docking studies have shown that these compounds can bind effectively to target proteins, disrupting critical protein-protein interactions necessary for cancer cell survival .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound inhibited the proliferation of various cancer cell lines, including MCF-7 and A549, with significant reductions in cell viability observed at concentrations as low as 5 µM.
- In Vivo Studies : Preliminary animal studies indicated that thiazolidinone derivatives could reduce tumor size in xenograft models, suggesting potential for further development as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituents on the thiazolidinone core, benzylidene group, or aromatic appendages, leading to distinct physicochemical and biological properties:
Key Observations:
- Phenylimino vs.
- Benzoic Acid vs. Sulfonamide : Benzoic acid derivatives (e.g., target compound) exhibit higher aqueous solubility (logP: ~2.1) than sulfonamide hybrids (logP: ~3.5), favoring pharmacokinetics .
- Benzylidene Substituents : Electron-withdrawing groups (e.g., 3-fluoro in 6a) increase anticancer potency, while bulky groups (e.g., benzyl in ) reduce enzyme inhibition efficacy .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazolidinone and furan intermediates. Key steps include:
- Step 1 : Condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2 h) to form the thiazolidinone core .
- Step 2 : Coupling of the thiazolidinone intermediate with a furan-substituted benzaldehyde via a Z-selective Knoevenagel condensation, ensuring stereochemical control .
- Purity : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures is recommended .
Q. How is the stereochemical configuration (Z/E) confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. For example, SCXRD at 100 K with a data-to-parameter ratio of 13.5 and R factor < 0.03 can resolve Z-configurations in similar thiazolidinones .
- Supporting Methods : Nuclear Overhauser Effect (NOE) NMR experiments and UV-Vis spectroscopy (λmax shifts for Z vs. E isomers) provide complementary validation .
Q. What solvent systems are optimal for synthesis and purification?
- Synthesis : Polar aprotic solvents like DMF or DMF-water mixtures (e.g., Et3N/DMF-H2O) are effective for condensation reactions .
- Purification : Recrystallization using DMF-acetic acid (1:2 v/v) or ethanol-DMF mixtures yields high-purity crystals (>95%) .
Q. How are key intermediates characterized during synthesis?
- Intermediate Analysis :
- Thiazolidinone Core : FT-IR (C=O stretch at 1700–1720 cm⁻¹), ¹H NMR (thiazolidinone NH at δ 10–12 ppm) .
- Furan-Benzaldehyde Intermediate : HRMS (m/z 320.08 [M+H]⁺) and HPLC retention time (tR = 6.2 min, C18 column) .
Q. What spectroscopic methods validate the final product?
- 1D/2D NMR : Assign methine protons (δ 7.2–7.8 ppm) and NOESY correlations to confirm Z-configuration .
- Mass Spectrometry : ESI-HRMS (calculated for C₂₁H₁₅N₂O₄S: 391.0753 [M+H]⁺) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes?
- Critical Factors :
- Solvent Polarity : High polarity (e.g., DMF) stabilizes the transition state for Z-selectivity in Knoevenagel reactions .
- Catalysts : Sodium acetate enhances proton abstraction, while Et3N modulates pH for optimal imine formation .
- Data Contradiction : Conflicting Z/E ratios may arise from trace moisture in DMF; rigorous drying (molecular sieves) is advised .
Q. What strategies resolve contradictions between computational and experimental structural data?
- Approach :
- DFT Optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths (e.g., C=S: 1.65 Å vs. SCXRD 1.67 Å) to identify discrepancies .
- Torsional Angle Analysis : Disagreements in dihedral angles (e.g., furan-thiazolidinone plane) may indicate crystal packing effects .
Q. How is antimicrobial activity assessed for this compound?
- Protocol :
- Assay : Broth microdilution (MIC against S. aureus and E. coli), with 24 h incubation at 37°C .
- Controls : Compare with reference drugs (e.g., ciprofloxacin) and structurally similar inactive analogs to confirm mechanism .
Q. How can reaction yields be optimized during scale-up?
- Optimization Table :
| Parameter | Small Scale (1 g) | Pilot Scale (100 g) | Adjustments |
|---|---|---|---|
| Solvent Volume (DMF) | 10 mL | 800 mL | Maintain 1:8 (solute:DMF) |
| Reflux Time | 2 h | 3.5 h | Monitor via TLC |
| Yield | 68% | 52% | Add 0.5 eq. Na₂SO₄ |
- Key : Prolonged heating and controlled drying (rotovap at 40°C) improve yield consistency .
Q. What challenges arise in regioselective functionalization, and how are they addressed?
- Challenges : Competitive side reactions at the furan oxygen vs. thiazolidinone nitrogen .
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
